N-(4-CHLORO-2-FLUOROPHENYL)-N'-(3-CHLOROPHENETHYL)UREA
Description
N-(4-CHLORO-2-FLUOROPHENYL)-N’-(3-CHLOROPHENETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of chloro and fluoro substituents on the phenyl rings can significantly influence the compound’s chemical properties and biological activities.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[2-(3-chlorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O/c16-11-3-1-2-10(8-11)6-7-19-15(21)20-14-5-4-12(17)9-13(14)18/h1-5,8-9H,6-7H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBMILHTQQNUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-FLUOROPHENYL)-N’-(3-CHLOROPHENETHYL)UREA typically involves the reaction of 4-chloro-2-fluoroaniline with 3-chlorophenethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems can also enhance the reproducibility and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2-FLUOROPHENYL)-N’-(3-CHLOROPHENETHYL)UREA can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted urea derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-FLUOROPHENYL)-N’-(3-CHLOROPHENETHYL)UREA would depend on its specific biological target. Generally, urea derivatives can interact with various enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)-N’-(3-CHLOROPHENETHYL)UREA: Lacks the fluoro group, which may affect its chemical and biological properties.
N-(4-FLUOROPHENYL)-N’-(3-CHLOROPHENETHYL)UREA: Lacks the chloro group, leading to different reactivity and activity profiles.
N-(4-CHLORO-2-FLUOROPHENYL)-N’-(PHENETHYL)UREA: Lacks the chloro group on the phenethyl moiety, which can influence its overall properties.
Uniqueness
The unique combination of chloro and fluoro substituents in N-(4-CHLORO-2-FLUOROPHENYL)-N’-(3-CHLOROPHENETHYL)UREA can result in distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
